4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-ethoxybenzaldehyde
Description
This compound is a pyridazinone derivative featuring a 3-(trifluoromethyl)phenyl substituent at the 1-position of the pyridazinone ring and a 3-ethoxybenzaldehyde moiety linked via an ether oxygen at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy substituent may influence solubility and electronic properties. Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
IUPAC Name |
4-[5-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-4-yl]oxy-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O4/c1-2-29-16-8-12(11-27)6-7-15(16)30-17-10-25-26(19(28)18(17)21)14-5-3-4-13(9-14)20(22,23)24/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXYZQLIHSSXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=C(C(=O)N(N=C2)C3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis
Key structural variations among analogous compounds lie in the aryl/heteroaryl substituents on the pyridazinone ring and the alkoxy/aldehyde groups on the benzaldehyde moiety. Below is a comparative analysis:
Electronic and Physicochemical Properties
- Trifluoromethyl vs. This could enhance binding affinity in biological targets (e.g., enzymes or receptors) .
- Ethoxy vs. Methoxy : The ethoxy group in the target compound offers slightly greater lipophilicity and metabolic resistance compared to methoxy variants, balancing solubility and bioavailability .
- Molecular Weight : The target compound’s higher molecular weight (~407.8 vs. 370.79 in the phenyl analog) may impact permeability but could be offset by the trifluoromethyl group’s favorable pharmacokinetic properties .
Crystallographic and Computational Insights
Crystallographic software like SHELX and WinGX has been critical in resolving the structures of similar compounds. For example:
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